molecular formula C17H38O3Si2 B12590213 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol CAS No. 612825-63-5

3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol

Cat. No.: B12590213
CAS No.: 612825-63-5
M. Wt: 346.7 g/mol
InChI Key: WCSCIWKOXRPLME-LSDHHAIUSA-N
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Description

3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is a synthetic organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Mechanism of Action

Comparison with Similar Compounds

3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol can be compared with other silyl-protected compounds:

The uniqueness of this compound lies in its specific protective groups and their stability, making it a valuable tool in synthetic organic chemistry.

Properties

CAS No.

612825-63-5

Molecular Formula

C17H38O3Si2

Molecular Weight

346.7 g/mol

IUPAC Name

(2R,3S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]pent-4-en-1-ol

InChI

InChI=1S/C17H38O3Si2/c1-12-14(19-21(8,9)16(2,3)4)15(13-18)20-22(10,11)17(5,6)7/h12,14-15,18H,1,13H2,2-11H3/t14-,15+/m0/s1

InChI Key

WCSCIWKOXRPLME-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CO)[C@H](C=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)C(C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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